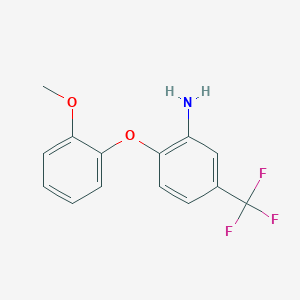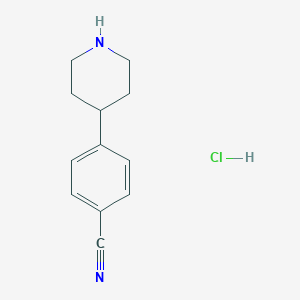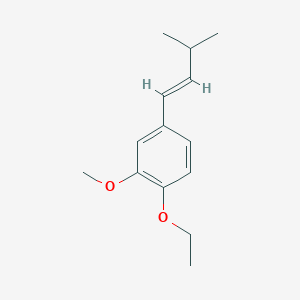
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that belongs to the family of aromatic hydrocarbons. It is commonly known as estragole and is widely used in the food and fragrance industry. This compound is also found in many essential oils, such as basil, tarragon, and fennel. Despite its widespread use, there is ongoing research investigating the potential health effects of this compound.
Mecanismo De Acción
The mechanism of action of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is not fully understood. However, it is believed that the compound exerts its effects through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in the production of inflammatory mediators.
Efectos Bioquímicos Y Fisiológicos
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been shown to have a range of biochemical and physiological effects. For example, it has been shown to have antioxidant properties, which may help to protect cells from oxidative stress. It has also been shown to have antimicrobial properties, which may make it useful in the treatment of certain infections.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) in lab experiments is that it is readily available and relatively inexpensive. However, one limitation is that it can be difficult to work with due to its volatile nature.
Direcciones Futuras
There are several future directions for research on benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI). One area of interest is its potential as an anticancer agent. Further research is needed to determine its efficacy and safety in this regard. Another area of interest is its potential as a natural preservative in the food industry. Research is needed to determine its effectiveness in this application and its impact on food quality and safety.
Conclusion:
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) is a chemical compound that has been widely studied for its potential health effects. While it has been shown to have antimicrobial, anti-inflammatory, and antioxidant properties, further research is needed to fully understand its mechanism of action and potential applications. Despite its potential benefits, caution should be exercised when working with this compound due to its volatile nature.
Métodos De Síntesis
The synthesis of benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) can be achieved through the reaction of anethole with ethyl alcohol and hydrochloric acid. The reaction takes place under reflux conditions, and the resulting product is purified through fractional distillation.
Aplicaciones Científicas De Investigación
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) has been widely studied for its potential health effects. Research has shown that this compound has antimicrobial, anti-inflammatory, and antioxidant properties. It has also been shown to have potential as an anticancer agent.
Propiedades
Número CAS |
195192-82-6 |
|---|---|
Nombre del producto |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)-(9CI) |
Fórmula molecular |
C14H20O2 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
1-ethoxy-2-methoxy-4-[(E)-3-methylbut-1-enyl]benzene |
InChI |
InChI=1S/C14H20O2/c1-5-16-13-9-8-12(7-6-11(2)3)10-14(13)15-4/h6-11H,5H2,1-4H3/b7-6+ |
Clave InChI |
PLLCMGMJSGQVFS-VOTSOKGWSA-N |
SMILES isomérico |
CCOC1=C(C=C(C=C1)/C=C/C(C)C)OC |
SMILES |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
SMILES canónico |
CCOC1=C(C=C(C=C1)C=CC(C)C)OC |
Sinónimos |
Benzene, 1-ethoxy-2-methoxy-4-(3-methyl-1-butenyl)-, (E)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Bicyclo[3.1.0]hexane-2,6-dicarboxylic acid, 2-amino-, (1-alpha-,2-alpha-,5-alpha-,6-alpha-)-(9CI)](/img/structure/B70809.png)
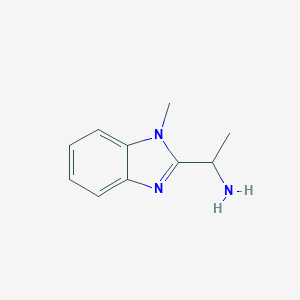
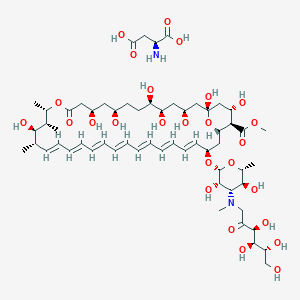
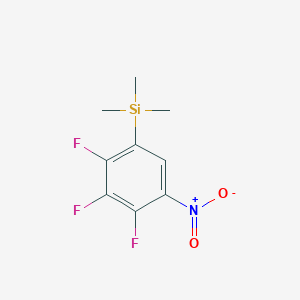
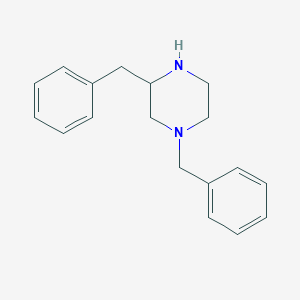
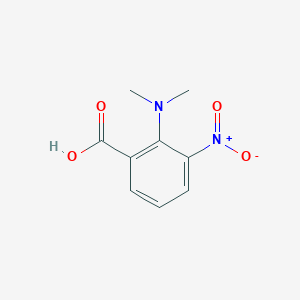
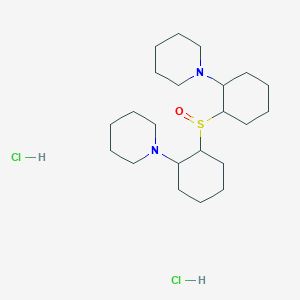
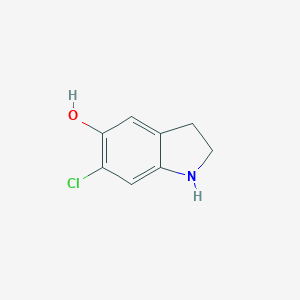

![2,8,9-Triisopropyl-2,5,8,9-tetraaza-1-phosphabicyclo[3,3,3]undecane](/img/structure/B70830.png)

